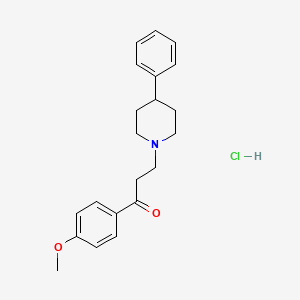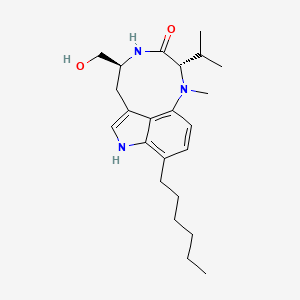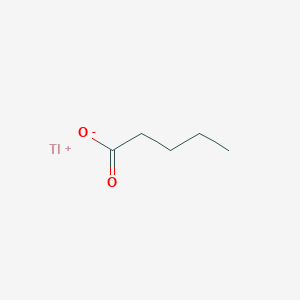
Thallium(1+) pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium(1+) pentanoate is a chemical compound with the formula C₅H₉O₂Tl. It is a salt formed from thallium and pentanoic acid. Thallium is a heavy metal known for its toxicity and various industrial applications. Pentanoic acid, also known as valeric acid, is a carboxylic acid with a five-carbon chain. The combination of these two components results in this compound, which has unique properties and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thallium(1+) pentanoate can be synthesized through the reaction of thallium(I) hydroxide with pentanoic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolving thallium(I) hydroxide in water to form a thallium(I) hydroxide solution.
- Adding pentanoic acid to the solution while stirring.
- Allowing the reaction to proceed at room temperature until the formation of this compound is complete.
- Isolating the product by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade thallium(I) hydroxide and pentanoic acid. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Thallium(1+) pentanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.
Reduction: Thallium(III) can be reduced back to thallium(I).
Substitution: The pentanoate group can be substituted with other ligands in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and chlorine.
Reduction: Reducing agents such as sulfur dioxide and hydrogen sulfide can be used.
Substitution: Ligands like halides (chloride, bromide, iodide) can replace the pentanoate group.
Major Products Formed
Oxidation: Thallium(III) compounds such as thallium(III) oxide.
Reduction: Thallium(I) compounds such as thallium(I) chloride.
Substitution: Thallium halides like thallium(I) chloride, thallium(I) bromide, and thallium(I) iodide.
Applications De Recherche Scientifique
Thallium(1+) pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving thallium’s effects on biological systems.
Medicine: Investigated for its potential use in diagnostic imaging and treatment of certain medical conditions.
Industry: Utilized in the production of specialized materials and compounds.
Mécanisme D'action
Thallium(1+) pentanoate exerts its effects through the interaction of thallium ions with biological molecules. Thallium ions can mimic potassium ions, interfering with cellular processes such as energy production and ion transport. This leads to the inhibition of enzymes like Na+/K±ATPase, disrupting cellular homeostasis and causing toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thallium(I) acetate
- Thallium(I) formate
- Thallium(I) propionate
Comparison
Thallium(1+) pentanoate is unique due to its specific pentanoate ligand, which imparts distinct chemical properties compared to other thallium(I) carboxylates. The length of the carbon chain in the pentanoate group influences the compound’s solubility, reactivity, and biological interactions.
Propriétés
Numéro CAS |
34244-89-8 |
|---|---|
Formule moléculaire |
C5H9O2Tl |
Poids moléculaire |
305.51 g/mol |
Nom IUPAC |
pentanoate;thallium(1+) |
InChI |
InChI=1S/C5H10O2.Tl/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |
Clé InChI |
PSALHIODCWGMMB-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(=O)[O-].[Tl+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
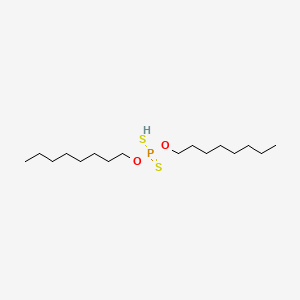
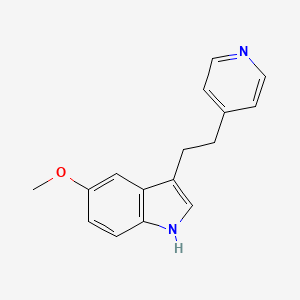


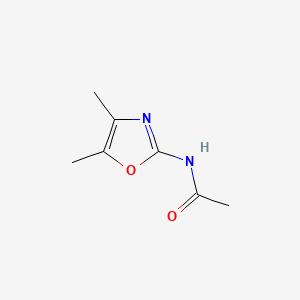


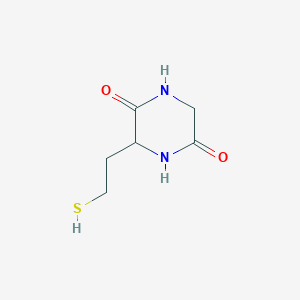
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)

